molecular formula C8H12N2O B150931 5-Ethyl-3-methoxy-2-methylpyrazine CAS No. 134079-38-2

5-Ethyl-3-methoxy-2-methylpyrazine

Cat. No.: B150931
CAS No.: 134079-38-2
M. Wt: 152.19 g/mol
InChI Key: GULDDMDHQCDNQX-UHFFFAOYSA-N
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Description

5-Ethyl-3-methoxy-2-methylpyrazine is a methoxypyrazine derivative characterized by a pyrazine ring substituted with ethyl, methoxy, and methyl groups at positions 5, 3, and 2, respectively. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in flavor and fragrance chemistry due to their low odor thresholds and diverse sensory profiles . Methoxypyrazines, in particular, are critical in food and beverage industries, contributing herbaceous, earthy, or nutty aromas depending on their substitution patterns .

Properties

CAS No.

134079-38-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-3-methoxy-2-methylpyrazine

InChI

InChI=1S/C8H12N2O/c1-4-7-5-9-6(2)8(10-7)11-3/h5H,4H2,1-3H3

InChI Key

GULDDMDHQCDNQX-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=N1)OC)C

Canonical SMILES

CCC1=CN=C(C(=N1)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrazines are highly sensitive to substituent positions and types. Below is a comparative analysis of 5-ethyl-3-methoxy-2-methylpyrazine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound C₈H₁₂N₂O 152.20 (calc.) 5-ethyl, 3-methoxy, 2-methyl Likely flavorant (inferred from analogs) N/A
2-Ethyl-3-methylpyrazine C₇H₁₀N₂ 122.17 2-ethyl, 3-methyl Food additive (FEMA 3155); nutty aroma
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 2-methoxy, 3-(sec-butyl) Artificial flavor (FEMA 3433)
2-Ethoxy-5-methylpyrazine C₇H₁₀N₂O 138.17 2-ethoxy, 5-methyl Not specified; likely flavorant
3-Ethyl-5-methyl-2-vinylpyrazine C₉H₁₂N₂ 148.21 3-ethyl, 5-methyl, 2-vinyl No direct application data

Key Research Findings

  • Substituent Effects on Odor Thresholds: Methoxy groups at position 2 or 3 (e.g., 2-methoxy-3-(1-methylpropyl)pyrazine) enhance herbaceous notes, while alkyl groups (ethyl, methyl) increase volatility and nutty/earthy characteristics .
  • Biosynthesis Pathways: Isotopic labeling studies on 3-alkyl-2-methoxypyrazines suggest that methoxy groups are introduced via S-adenosylmethionine-dependent methylation, a pathway likely shared by this compound .
  • Thermal Stability : Ethyl and methyl substituents improve thermal stability compared to vinyl or hydroxyl groups, making such compounds suitable for high-temperature food processing .

Contrasting Properties

  • Volatility : 2-Ethyl-3-methylpyrazine (MW 122.17) is more volatile than this compound (MW 152.20) due to the absence of a methoxy group .
  • Sensory Profiles: Methoxy groups (as in 2-methoxy-3-(1-methylpropyl)pyrazine) impart stronger green/vegetal notes, whereas alkyl-substituted derivatives (e.g., 2-ethyl-3-methylpyrazine) are associated with roasted or nutty aromas .

Preparation Methods

Precursor Generation from L-Threonine

The chemoenzymatic synthesis of alkylpyrazines, as demonstrated for 3-ethyl-2,5-dimethylpyrazine (EDMP), relies on bacterial enzymes to convert L-threonine into reactive intermediates. L-Threonine 3-dehydrogenase oxidizes L-threonine to 2-amino-3-ketobutyrate, which undergoes spontaneous decarboxylation to form aminoacetone. Concurrently, 2-amino-3-ketobutyrate CoA ligase generates acetaldehyde under low CoA conditions. These intermediates condense to form the pyrazine ring, with ethyl and methyl groups originating from acetaldehyde and aminoacetone, respectively.

Organic Synthesis via Glyoxal-Aminonitrile Condensation

Reaction Mechanism and Regioselectivity

The patent EP0889038B1 outlines a robust method for synthesizing alkoxypyrazines through the condensation of glyoxal derivatives with aminoimidates. For 5-ethyl-3-methoxy-2-methylpyrazine:

  • Glyoxal Derivative : Ethylglyoxal (CH₃CH₂COCHO) serves as the ethyl-group precursor at position 5.

  • Aminonitrile : 2-Amino-2-cyanoacetic acid methyl ester provides the methyl group at position 2.

  • Alcoholate : Sodium methoxide (NaOMe) introduces the methoxy group at position 3.

The reaction proceeds via nucleophilic attack of the aminoimidate on ethylglyoxal, followed by cyclization and aromatization (Figure 1).

Table 1: Key Reaction Parameters for Glyoxal-Aminonitrile Condensation

ParameterCondition
SolventMethanol or ethanol
Temperature-10°C to 10°C (optimal)
Reaction Time12–24 hours
Yield (Theoretical)45–60% (unoptimized)

Post-Synthetic Modifications

The initial product, this compound-2-carboxamide, undergoes Hofmann degradation to remove the carboxamide group. Treatment with sodium hypobromite (NaOBr) in alkaline medium converts the amide to an amine, which is subsequently methylated using methyl iodide (CH₃I) to yield the final product.

Functional Group Interconversion Strategies

O-Methylation of Hydroxypyrazines

An alternative route involves the O-methylation of 3-hydroxy-5-ethyl-2-methylpyrazine. The hydroxyl group at position 3 is methylated using dimethyl sulfate ((CH₃O)₂SO₂) in the presence of potassium carbonate (K₂CO₃). This method, however, requires prior synthesis of the hydroxyl precursor, which may involve oxidation of a mercapto- or aminopyrazine derivative.

Reductive Alkylation

Reductive alkylation of 3-amino-5-ethyl-2-methylpyrazine with formaldehyde (HCHO) and hydrogen gas (H₂) over a palladium catalyst introduces the methoxy group via intermediate imine formation. While feasible, this approach risks over-alkylation and requires stringent temperature control (25–50°C).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
ChemoenzymaticEco-friendly, mild conditionsLimited to natural substrates
Glyoxal CondensationHigh regioselectivityRequires toxic reagents (NaOMe)
O-MethylationSimple post-modificationLow yields (30–40%)
Reductive AlkylationScalableComplex purification steps

Recent advances in flow chemistry and photoredox catalysis offer promising avenues for improving the efficiency of pyrazine synthesis. For example, continuous-flow reactors could enhance the glyoxal-aminonitrile condensation by minimizing side reactions through precise temperature control. Additionally, photocatalytic C–H functionalization might enable direct introduction of methoxy groups without pre-functionalized intermediates .

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